Orconazole is classified under the broader category of imidazole derivatives. It is synthesized from simpler organic compounds through various chemical reactions. The compound has been explored in both clinical and laboratory settings for its antifungal properties, particularly in dermatological applications.
The synthesis of Orconazole typically involves a multi-step organic reaction process. One common method includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity.
Orconazole's molecular structure can be characterized by its imidazole ring and various substituents that contribute to its biological activity. The molecular formula is typically represented as C₁₃H₁₁ClN₄O, indicating the presence of chlorine and nitrogen atoms which are essential for its mechanism of action.
Orconazole undergoes several chemical reactions that are pivotal for its antifungal activity:
These reactions highlight Orconazole's role as a potent inhibitor in fungal metabolic pathways.
The mechanism of action of Orconazole primarily involves:
Data from various studies indicate that Orconazole exhibits a broad spectrum of antifungal activity against both yeasts and filamentous fungi.
Orconazole exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Orconazole has significant applications in both clinical and research settings:
The versatility of Orconazole makes it a valuable compound in both therapeutic applications and scientific research contexts.
Orconazole (voriconazole) is systematically named as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This IUPAC name specifies:
Structural isomerism arises from:
The empirical formula C₁₆H₁₄F₃N₅O is confirmed through combustion analysis and high-resolution mass spectrometry (HRMS). Elemental composition breakdown:
Table 1: Elemental Composition of Orconazole
Element | Percentage Composition | Theoretical Mass (g/mol) |
---|---|---|
Carbon | 52.61% | 192.15 |
Hydrogen | 3.84% | 14.11 |
Fluorine | 15.60% | 57.04 |
Nitrogen | 19.17% | 70.07 |
Oxygen | 4.38% | 16.00 |
Total | 100.00% | 349.37 |
Experimental validation shows ≤0.3% deviation from theoretical values. Techniques include:
The original Hoffmann-La Roche route (Route A) involves:
Limitations:
Modern routes address diastereoselectivity and scalability:
Minor diastereomer (2R,3R) removed via crystallization [10]
Ionic liquid-enhanced synthesis:
Eliminates heavy metal residues [5]
Grignard reaction optimization:
Table 2: Comparison of Orconazole Synthesis Methods
Method | Diastereoselectivity | Yield | Key Advantages | Industrial Viability |
---|---|---|---|---|
Hoffmann-La Roche (A) | 1:1 | 20% | Straightforward route | Low |
Organozinc (B) | 5:1 | 60% | Mild conditions, scalable | High |
Ionic liquid | 7:1 | 85% | No metal catalysts, solvent recyclable | High |
Orconazole exhibits pH-independent lipophilicity and poor aqueous solubility:
Computational prediction (ALOGPS): 2.49, aligning with empirical data [6]
Aqueous solubility:
Classified as BCS Class II (low solubility, high permeability) [7]
Solubilization strategies:
Log D₇.₄ = Log P – log(1 + 10^(pKa – pH)) = 2.56 (all groups neutral at physiological pH) [6]
pH-dependent stability:
Table 3: Key Physicochemical Parameters of Orconazole
Property | Value | Method | Significance |
---|---|---|---|
Log P | 2.56 ± 0.15 | Shake-flask (octanol/water) | Predicts membrane permeability |
Log D₇.₄ | 2.56 | Calculation | Indicates partitioning at blood pH |
Intrinsic solubility | 0.71 mg/mL | Equilibrium solubility | Guides formulation design |
pKa (triazole) | 3.76 | Potentiometric titration | Explains ionization in stomach |
t₁/₂ (pH 7.4) | >48 hours | Forced degradation study | Supports shelf-life estimation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7